1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride

Enzyme Inhibition Medicinal Chemistry Catecholamine Biosynthesis

As a selective phenylethanolamine N-methyltransferase (PNMT) inhibitor (Ki=0.52 μM, >1900-fold selectivity over α2-adrenoceptor), this 7-hydroxy-substituted THIQ hydrochloride is a privileged scaffold for CNS target validation and medicinal chemistry. The hydrochloride salt ensures superior aqueous solubility, minimizing assay variability in HTS and kinetic studies. Do not substitute with generic THIQ or other regioisomers; the 7-OH is essential for binding affinity. Standard purity is ≥95%, with higher purities available. Confirm identity via HPLC or LC-MS to ensure experimental reproducibility. Bulk and custom packaging inquiries welcome.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 66393-01-9
Cat. No. B1597682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride
CAS66393-01-9
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC(=C2)O.Cl
InChIInChI=1S/C9H11NO.ClH/c11-9-2-1-7-3-4-10-6-8(7)5-9;/h1-2,5,10-11H,3-4,6H2;1H
InChIKeyZVQYIOOMWIVFQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrochloride (CAS 66393-01-9) – Procurement Specifications and Core Characteristics


1,2,3,4-Tetrahydroisoquinolin-7-ol hydrochloride (CAS 66393-01-9) is a salt form of a 7-hydroxy-substituted tetrahydroisoquinoline (THIQ), a class of secondary amine heterocycles that serve as privileged scaffolds in medicinal chemistry. The compound features a phenolic hydroxyl group at the 7-position of the THIQ core, a substitution pattern that critically defines its biological interaction profile. The hydrochloride salt enhances aqueous solubility and improves handling properties relative to the free base, facilitating reproducible experimental workflows .

1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrochloride (CAS 66393-01-9): Why Interchange with Unsubstituted THIQ or Other Regioisomers is Scientifically Unjustified


Substituting 1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride with a generic, unsubstituted THIQ (e.g., CAS 91-21-4) or other hydroxyl regioisomers (e.g., 5-, 6-, or 8-hydroxy-THIQ) will yield quantitatively different and potentially non-viable experimental results. The 7-hydroxy substitution is not a passive modification; it specifically engages a hydrophilic pocket within the active site of target enzymes like phenylethanolamine N-methyltransferase (PNMT), conferring enhanced binding affinity and pronounced selectivity that is absent in the parent scaffold or other regioisomers [1]. This position-specific interaction is a cornerstone of the compound's utility as a selective pharmacological probe.

1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrochloride (CAS 66393-01-9): Head-to-Head Quantitative Differentiation from Analogs


PNMT Inhibitory Potency: 7-Hydroxy-THIQ vs. Unsubstituted THIQ

The 7-hydroxy substitution on the THIQ scaffold results in a significant gain in binding affinity for phenylethanolamine N-methyltransferase (PNMT) compared to the unsubstituted parent compound, tetrahydroisoquinoline (THIQ). The 7-hydroxy derivative exhibits a PNMT inhibition constant (Ki) of 0.52 μM, whereas the unsubstituted THIQ shows substantially weaker affinity. This quantitative difference validates the existence of a specific hydrophilic pocket in the PNMT active site that interacts with the 7-OH group [1][2].

Enzyme Inhibition Medicinal Chemistry Catecholamine Biosynthesis

PNMT Selectivity Profile: 7-Hydroxy-THIQ vs. Other Hydroxyl Regioisomers

Among the four possible aromatic hydroxyl regioisomers (5-, 6-, 7-, and 8-hydroxy-THIQ) evaluated for PNMT inhibition and α2-adrenoceptor binding, the 7-hydroxy derivative (Compound 16) demonstrates a uniquely high selectivity profile. It achieves an α2 Ki / PNMT Ki selectivity ratio exceeding 1900, indicating minimal off-target binding to the α2-adrenoceptor. Other regioisomers and the parent THIQ scaffold do not achieve this level of selectivity, underscoring the unique spatial and electronic requirements of the 7-OH substitution for achieving both potency and target discrimination [1][2].

Selectivity Adrenergic Receptors Structure-Activity Relationship (SAR)

Solubility and Handling: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form of 1,2,3,4-tetrahydroisoquinolin-7-ol (CAS 66393-01-9) offers a critical practical advantage over its free base counterpart (CAS 30798-64-2) in terms of aqueous solubility. The free base is a relatively lipophilic amine with limited water solubility, which can complicate the preparation of reproducible stock solutions and assay buffers. The hydrochloride salt is specifically formulated to enhance solubility and handling properties, ensuring consistent experimental concentrations and minimizing variability in biological assays .

Formulation In Vitro Assay Chemical Handling

1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrochloride (CAS 66393-01-9): High-Value Research Applications Based on Quantitative Evidence


Selective Pharmacological Probe for Studying PNMT in Catecholamine Biology

This compound serves as a selective inhibitor of PNMT (Ki = 0.52 μM) with a selectivity ratio exceeding 1900 over the α2-adrenoceptor [1]. It is the tool of choice for researchers investigating the specific role of epinephrine biosynthesis in the central nervous system or adrenal medulla. Its high selectivity ensures that observed biological effects can be confidently attributed to PNMT inhibition rather than off-target adrenergic activity, a significant improvement over less selective probes or unsubstituted THIQ scaffolds.

Scaffold for Structure-Activity Relationship (SAR) Studies Targeting the PNMT Hydrophilic Pocket

The quantitative demonstration that 7-hydroxy substitution on THIQ enhances PNMT affinity and selectivity makes this compound a validated starting point for medicinal chemistry campaigns [1]. Researchers can use 1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride as a core scaffold to design and synthesize next-generation PNMT inhibitors. Modifications at the 3-position, for instance, have been shown to further modulate selectivity and lipophilicity while retaining the crucial 7-OH interaction with the enzyme's hydrophilic pocket.

Reproducible In Vitro Assay Development Using a Soluble Salt Form

For assay development, particularly in high-throughput screening (HTS) or detailed kinetic studies, the hydrochloride salt form is essential. It provides superior and consistent aqueous solubility compared to the free base, enabling accurate and reproducible preparation of compound stock solutions and assay buffers . This practical advantage minimizes data variability due to solubility issues, making it the preferred form for robust and scalable in vitro pharmacological workflows.

Reference Standard for Analytical Method Development in THIQ Research

Given its well-defined structure and the critical nature of the 7-hydroxy substitution for biological activity, 1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride can be utilized as a high-purity reference standard . It is valuable for developing and validating analytical methods (e.g., HPLC, LC-MS) to monitor the synthesis, purity, and stability of more complex 7-substituted THIQ derivatives or to serve as a control in metabolite identification studies of THIQ-based compounds.

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